2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

Physicochemical Property Lead Optimization Material Science

Optimizing fungicide leads demands exact halogen substitution for target potency. 2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide delivers the ortho-Cl/ortho-F pattern critical to patented broad-spectrum benzamidoxime fungicides. · Enables direct replication of patent-protected fungicide intermediates · Tunes amidoxime redox potential for controlled NO-donor kinetics · Non-interchangeable with non-halogenated or symmetrically halogenated analogs. Supplied as a high-purity solid with full CoA support for seamless integration into agrochemical R&D.

Molecular Formula C7H6ClFN2O
Molecular Weight 188.59 g/mol
CAS No. 1643-74-9
Cat. No. B167639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
CAS1643-74-9
Molecular FormulaC7H6ClFN2O
Molecular Weight188.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=NO)N)F
InChIInChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11)
InChIKeyIGJUYVFAGFNDBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide for R&D and Industrial Sourcing


2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide (CAS 1643-74-9) is a halogenated aromatic amidoxime featuring a benzene ring with chlorine at the 2-position, fluorine at the 6-position, and an N'-hydroxycarboximidamide functional group [1]. Its molecular formula is C₇H₆ClFN₂O, with a molecular weight of 188.59 g/mol and a melting point of 131-134 °C . The compound is primarily utilized as a key synthetic intermediate in the preparation of benzamidoxime derivatives for fungicidal applications, as detailed in patents describing its synthesis and subsequent derivatization [2].

Why 2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide Is Irreplaceable


While the amidoxime functional group is broadly known for its ability to act as a nitric oxide (NO) donor and chelating ligand, the specific substitution pattern—ortho-chloro and ortho-fluoro—dictates the electronic environment and steric constraints of the resulting benzamidoxime derivatives, which in turn critically influences the biological activity spectrum of the final fungicidal compounds [1]. Patent literature explicitly identifies that benzamidoxime derivatives, including those derived from this exact halogenated intermediate, exhibit significantly improved fungicidal activity and a broader spectrum of control against phytopathogenic fungi compared to earlier, less-substituted analogs [2]. Generic substitution with non-halogenated or differently halogenated amidoximes will not replicate the specific structure-activity relationships (SAR) essential for achieving the described efficacy in crop protection applications, making this specific compound a non-interchangeable building block.

Quantitative Differentiation of 2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide


Physicochemical Properties: 2-Chloro-6-fluoro vs. 2,6-Dichloro

The compound 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide exhibits a unique combination of molecular weight (188.59 g/mol), density (1.47±0.1 g/cm³ predicted), and melting point (131-134 °C) . In contrast, the directly analogous 2,6-dichlorobenzamidoxime (2,6-dichloro-N'-hydroxybenzenecarboximidamide) possesses a higher molecular weight (205.04 g/mol for free base, 241.5 g/mol for hydrochloride salt), a higher density (1.52 g/cm³), and a significantly higher boiling point (378.8 °C at 760 mmHg) . These quantitative differences in fundamental physicochemical parameters directly impact downstream processing, formulation, and the physical properties of final derived products, providing a clear basis for selecting the 2-chloro-6-fluoro variant for specific synthetic pathways.

Physicochemical Property Lead Optimization Material Science

Synthetic Utility in Fungicide Development

The synthesis of 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide from its precursor, 2-chloro-6-fluorobenzonitrile, is a well-documented process, providing a high-yielding and reliable entry point to a key fungicide intermediate [1]. This specific intermediate is explicitly claimed and used in patented synthesis pathways for a new class of benzamidoxime fungicides, where it is further functionalized to create compounds with a broad spectrum of activity against Ascomycetes, Deuteromycetes, Phycomycetes, and Basidiomycetes [2]. In contrast, many alternative starting materials (e.g., non-fluorinated or differently substituted benzonitriles) do not lead to the same portfolio of potent derivatives, as the 2-chloro-6-fluoro motif is identified as a preferred substitution pattern in the patent literature [3]. This makes the compound a non-substitutable starting material for reproducing the exact chemical entities and biological profiles described in these key patents.

Agrochemical Intermediate Fungicide Synthesis

Nitric Oxide Donor Scaffold Potential

Amidoximes, as a class, are established nitric oxide (NO) donors that can activate soluble guanylate cyclase, leading to a range of physiological effects including vasodilation [1]. While direct quantitative data for 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide is not available, the class itself has demonstrated the ability to produce NO under mild oxidation, with studies on imidazole amidoximes showing stimulation of cyclic GMP (cGMP) formation in porcine iris-ciliary body [2]. In the context of antibacterial research, structurally related amidoxime derivatives have exhibited potent activity, with IC₅₀ values as low as 0.92 μM for antitrypanosomal activity [3] and between 5.21 and 7.89 μM against Leishmania donovani promastigotes [4]. The presence of the electron-withdrawing chloro and fluoro substituents on the target compound is expected to modulate the redox potential of the amidoxime group, potentially tuning its NO-release profile, a property that can be exploited in drug discovery for cardiovascular or anti-infective applications.

Nitric Oxide Donor Vasodilation Antimicrobial

Unique Halogenation Pattern in Agrochemical SAR

The 2-chloro-6-fluoro substitution pattern on the benzene ring is not arbitrary; it is a deliberate structural feature identified in patents for achieving superior fungicidal properties. For instance, patent literature on benzyl amidoxime derivatives explicitly lists '2,6-dichloro', '2-chloro-6-fluoro', and '2,6-difluoro' as preferred substitution patterns for the phenyl group (A) in the core structure [1]. This indicates that during the optimization process, these specific halogen combinations were found to confer advantages in terms of potency, spectrum of activity, or plant compatibility compared to other possible combinations (e.g., 2-chloro, 4-fluoro, etc.). The 2-chloro-6-fluoro pattern offers a unique balance of electronic effects and steric bulk that is distinct from both the symmetric dihalogenated (e.g., 2,6-dichloro, 2,6-difluoro) and monohalogenated analogs, providing a specific molecular handle for tuning the properties of the final fungicidal agent.

Structure-Activity Relationship (SAR) Agrochemical Fungicide

Application Scenarios for 2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide


Novel Benzamidoxime Fungicide Synthesis

This compound is the essential starting material for the synthesis of a patented class of benzamidoxime derivatives known for their broad-spectrum fungicidal activity against economically important plant pathogens [1]. R&D teams can use this intermediate to replicate the patented syntheses or explore further derivatization to generate new lead compounds within this protected chemical space. Its procurement is critical for any program aiming to develop new crop protection agents with improved efficacy or novel modes of action.

Development of Tunable NO Donors

Given the established role of amidoximes as NO donors [2], this compound provides a specialized scaffold for medicinal chemistry programs targeting cardiovascular, anti-inflammatory, or antimicrobial pathways. The presence of both electron-withdrawing chlorine and fluorine atoms offers a unique opportunity to finely tune the redox potential of the amidoxime group, potentially leading to NO donors with controlled release kinetics or tissue-specific activity profiles. This differentiates it from simpler amidoxime building blocks.

Investigating Halogen Effects in Amidoxime Chemistry

For academic groups studying the fundamental chemistry of amidoximes, this compound serves as an ideal model system to investigate the influence of mixed halogen substitution (chloro and fluoro) on properties such as hydrogen bonding, coordination chemistry with metals, and oxidative stability . Comparing its behavior to the symmetric analogs (2,6-dichloro and 2,6-difluoro) can yield valuable insights into structure-property relationships, guiding the design of new functional materials or catalysts.

Synthesis of Antiparasitic Lead Compounds

Building on the class-level evidence of potent antiparasitic activity (e.g., IC₅₀ values in the low micromolar to sub-micromolar range) exhibited by other amidoxime derivatives [3], this compound can be used as a core scaffold in chemical biology studies. Researchers can incorporate this halogenated building block into larger molecular architectures to screen for activity against neglected tropical diseases like leishmaniasis or trypanosomiasis, exploring new chemical space for therapeutic intervention.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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